molecular formula C11H19N3O2 B1291368 Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate CAS No. 77290-31-4

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Cat. No. B1291368
CAS RN: 77290-31-4
M. Wt: 225.29 g/mol
InChI Key: OJUKCGDZZNLDPC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of applications in medicinal chemistry due to their biological activity and their role as intermediates in the synthesis of various pharmaceuticals. Although the specific compound "Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate" is not directly mentioned in the provided papers, the papers do discuss similar tert-butyl piperazine-1-carboxylate derivatives, which are important intermediates in the synthesis of biologically active compounds, including anticancer drugs and nociceptin antagonists .

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of tert-butyl piperazine-1-carboxylate derivatives are often confirmed using spectroscopic methods such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (FT-IR), as well as X-ray crystallography . For instance, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed that the piperazine ring adopts a chair conformation and the molecule contains dihedral angles that are indicative of its three-dimensional conformation .

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives participate in various chemical reactions, which are essential for their transformation into biologically active molecules. For example, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involved amination of 4-iodo-2-methyl-6-nitroaniline using a copper catalyst . These reactions are crucial for the introduction of functional groups that confer the desired biological activity to the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by their molecular structure. X-ray diffraction studies provide information on the crystal system, space group, and unit cell parameters, which are important for understanding the solid-state properties of these compounds . Additionally, density functional theory (DFT) calculations can be used to predict and compare the optimal molecular structure and to study the molecular electrostatic potential and frontier molecular orbitals, which are relevant for understanding the reactivity and interaction of these compounds with biological targets .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate and its derivatives have been studied for their synthesis and structural characterization. For instance, Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, which were characterized using various spectroscopic techniques and X-ray diffraction analysis (Kulkarni et al., 2016).

Biological Evaluation

  • These compounds have also been evaluated for biological activities. The same study by Kulkarni et al. reported moderate antibacterial and antifungal activities for the synthesized compounds against several microorganisms (Kulkarni et al., 2016).

Anticorrosive Properties

  • The anticorrosive behavior of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic environments has been investigated, showing promising results in protecting steel surfaces from corrosion (Praveen et al., 2021).

Asymmetric Synthesis

  • It has also been used in asymmetric synthesis. McDermott et al. (2008) described the first example of a (-)-sparteine-mediated asymmetric deprotonation of a piperazine, demonstrating its potential in the synthesis of chiral intermediates for medicinal applications (McDermott et al., 2008).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate could involve its use in the synthesis of more complex bioactive molecules. Its ability to undergo Buchwald-Hartwig amination with various aryl halides makes it a valuable intermediate in the synthesis of various drug substances .

properties

IUPAC Name

tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h5-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUKCGDZZNLDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620344
Record name tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

CAS RN

77290-31-4
Record name 1,1-Dimethylethyl 4-(cyanomethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77290-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2.7 g (15 mmol) of tert-butyl piperazine-1-carboxylate in 30 mL of anhydrous N,N-dimethylformamide was added 2.4 g (17 mmol) of potassium carbonate followed by 2.1 g (17 mmol) of bromoacetonitrile. The resulting heterogeneous mixture was stirred at ambient temperature of 12 h, quenched with water then extracted with ethyl acetate. The combined organic layers were washed with water then brine, dried over magnesium sulfate and evaporated to dryness in vacuo. The residue was purified by silica gel chromatography eluting with a 0-75% acetone in hexanes gradient to afford the title compound as clear gum (1.0 g, 30%). 1H-NMR (500 MHz, CDCl3) δ 3.53 (s, 2H), 3.48 (t, J=5.0 Hz, 4H), 2.53 (t, J=5.0 Hz, 4H), 1.45 (s, 9H). LC-MS: m/z (ES) 226.2 (MH)+.
Quantity
2.7 g
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2.4 g
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reactant
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30 mL
Type
solvent
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Quantity
2.1 g
Type
reactant
Reaction Step Two
Yield
30%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of N-Boc piperazine (5 g) in dry dichloromethane (100 ml), triethyl amine (10 ml) followed by chloro acetonitrile (25.02 ml) were added dropwise. The reaction mixture was allowed to stir at room temperature for overnight. The solvent was removed under vacuum and residue was diluted with dichloromethane (200 ml). The organic layer was washed with water, brine and concentrated to dryness under reduced pressure to afford tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, which was used for the next reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25.02 mL
Type
reactant
Reaction Step Two
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100 mL
Type
solvent
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Quantity
10 mL
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solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a partially dissolved solution of piperazine-1-carboxylic acid tert-butyl ester (2.0 g, 10 mmol) in THF (30 mL) is added 60% NaH (0.44 g, 11 mmol). The resulting solution is stirred for 5 min before the addition of bromoacetonitrile (0.9 mL, 13 mmol). The reaction is stirred for 4 h. MeOH (1 mL) is added and the solution is concentrated and the residue is diluted with EtOAc, washed with 1 N HCl, H2O, NaHCO3 and the solution is dried over MgSO4. The filtrate is concentrated and the crude product is chromatographed using a silica column (50% EtOAc/PE-EtOAc) to yield 4-cyanomethyl-piperazine-1-carboxylic acid tert-butyl ester. 1H NMR (300 MHz, CDCl3) δ4.41 (s, 2H), 4.16 (s, 2H), 3.75 (t, 2H), 3.51 (t, 2H), 1.47 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.44 g
Type
reactant
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Quantity
30 mL
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solvent
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0.9 mL
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AK Ajeesh Kumar, KB Nair, YD Bodke… - Monatshefte für Chemie …, 2016 - Springer
A series of novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analog were …
Number of citations: 13 link.springer.com
J Zhang, YS Cai, HL Ji, M Ma, JH Zhang… - Bioorganic & Medicinal …, 2023 - Elsevier
One effective strategy for treating atherosclerosis is to inhibit the injury of vascular endothelial cells (VECs) induced by oxidized low-density lipoprotein (oxLDL) and high glucose (HG). …
Number of citations: 3 www.sciencedirect.com
HX Xie, YH Wang, JH Zhang, J Zhang, YN Zhong… - Bioorganic …, 2022 - Elsevier
Inhibition of oxidized low-density lipoprotein (oxLDL)-induced vascular endothelial cell (VEC) injury is one of the effective strategies for treating atherosclerosis. In the present study, a …
Number of citations: 4 www.sciencedirect.com

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